molecular formula C20H26N4O4 B2582825 3-(1-(4-(3-Methoxypyrrolidin-1-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034388-90-2

3-(1-(4-(3-Methoxypyrrolidin-1-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2582825
CAS No.: 2034388-90-2
M. Wt: 386.452
InChI Key: CWQXQQMOADBAHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(4-(3-Methoxypyrrolidin-1-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a high-purity chemical compound offered for research and development purposes. This synthetic molecule features an imidazolidine-2,4-dione (hydantoin) core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in pharmacologically active compounds . The structure incorporates a piperidine ring connected to a pyrrolidine moiety, both nitrogen-containing saturated heterocycles common in drug discovery for their ability to improve solubility and influence pharmacokinetic properties . The 3-methoxypyrrolidine subgroup further enhances the molecule's complexity and potential for targeted interactions. Compounds based on the imidazolidine-2,4-dione structure have demonstrated significant potential as selective inhibitors for specific biological targets. Research indicates such derivatives can function as potent and selective inhibitors of enzymes like Protein Tyrosine Phosphatase-1B (PTP1B) . PTP1B is a critical negative regulator of insulin and leptin signaling pathways, making it a prominent therapeutic target for investigating novel approaches to type 2 diabetes and obesity . The mechanism of action for this class of compounds involves targeted binding to the enzyme's active site, thereby inhibiting its phosphatase activity and potentially enhancing insulin sensitivity, as suggested by molecular dynamics simulations and binding free energy studies on related structures . This product is intended strictly for research applications in a controlled laboratory environment. It is ideal for investigating structure-activity relationships, exploring new mechanisms of action, screening for biological activity, and developing novel therapeutic candidates. Researchers can utilize this compound for in vitro assays, target validation studies, and as a building block for further chemical synthesis. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment and under suitable ventilation. Please refer to the Safety Data Sheet for detailed handling and disposal information.

Properties

IUPAC Name

3-[1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-28-17-8-11-23(13-17)15-4-2-14(3-5-15)19(26)22-9-6-16(7-10-22)24-18(25)12-21-20(24)27/h2-5,16-17H,6-13H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQXQQMOADBAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)N4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-(3-Methoxypyrrolidin-1-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the pyrrolidine ring: This can be achieved through the reaction of appropriate amines with aldehydes or ketones under reductive amination conditions.

    Formation of the piperidine ring: This involves cyclization reactions, often using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

    Coupling reactions: The pyrrolidine and piperidine intermediates are coupled using benzoyl chloride derivatives under basic conditions.

    Formation of the imidazolidine-2,4-dione moiety: This step involves the reaction of the coupled intermediate with urea derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can occur at the carbonyl groups using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, under anhydrous conditions.

    Substitution: HNO3, Br2, under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The piperidine and pyrrolidine rings are known to interact with various enzymes and receptors, potentially modulating their activity. The imidazolidine-2,4-dione moiety may contribute to the compound’s ability to form stable complexes with metal ions, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the imidazolidinedione core, piperidine substituents, or aryl-linked functional groups. Below is a detailed comparison using available data from literature and compound databases:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight Notable Features
3-(1-(4-(3-Methoxypyrrolidin-1-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione Imidazolidine-2,4-dione 4-(3-Methoxypyrrolidin-1-yl)benzoyl-piperidin-4-yl ~403.43 (estimated) Methoxypyrrolidine enhances solubility; benzoyl-piperidine linker provides rigidity.
1-(4-(Pyridin-2-yl)benzyl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione Imidazolidine-2,4-dione 4-(Pyridin-2-yl)benzyl, trifluoroethyl ~392.45 (reported) Trifluoroethyl group increases lipophilicity; pyridine moiety may improve CNS penetration.
3-[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione (BK63954) Imidazolidine-2,4-dione 5-Fluoro-2-methoxybenzenesulfonyl-piperidin-4-yl 371.38 Sulfonyl group enhances metabolic stability; fluoro substituent improves target affinity.
3-[1-(2-Phenylbutanoyl)piperidin-4-yl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione (BK63738) Pyrido[2,3-d]pyrimidine-2,4-dione 2-Phenylbutanoyl-piperidin-4-yl 392.45 Pyridopyrimidinedione core may confer kinase inhibitory activity; phenylbutanoyl enhances hydrophobicity.

Key Structural and Functional Differences

Core Heterocycle :

  • The target compound’s imidazolidine-2,4-dione core is associated with anticonvulsant and GABAergic activity, whereas BK63738’s pyrido[2,3-d]pyrimidine-2,4-dione core is linked to kinase inhibition .

Substituent Effects :

  • The 3-methoxypyrrolidin-1-yl group in the target compound likely improves water solubility compared to the trifluoroethyl group in ’s analog, which prioritizes lipophilicity for blood-brain barrier penetration .
  • The benzenesulfonyl group in BK63954 enhances metabolic stability via electron-withdrawing effects, contrasting with the target compound’s benzoyl group, which may offer flexibility in binding interactions .

Biological Implications: Fluorine substitution in BK63954 and the pyridine ring in ’s compound are common strategies to optimize pharmacokinetics and target selectivity.

Research Findings and Limitations

  • Synthetic Routes : While highlights nucleophilic aromatic substitution (SNAr) for imidazole-bipyridine derivatives, the target compound’s synthesis likely involves amide coupling or palladium-catalyzed reactions for pyrrolidine functionalization .
  • Data Gaps : Direct biological data (e.g., IC₅₀ values, receptor binding assays) for the target compound are absent in the provided evidence. Comparisons rely on structural analogs and inferred structure-activity relationships (SAR).

Biological Activity

The compound 3-(1-(4-(3-Methoxypyrrolidin-1-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Core Structure : Imidazolidine-2,4-dione
  • Substituents :
    • A piperidine ring connected to a benzoyl group.
    • A methoxypyrrolidine moiety contributing to its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Notably, it has been shown to act as an inhibitor of certain enzymes involved in signaling pathways related to cancer and inflammation.

  • Farnesyltransferase Inhibition : Similar compounds have demonstrated potent inhibition of farnesyltransferase (FT), an enzyme critical for the post-translational modification of proteins involved in cell signaling. This inhibition can lead to reduced cell proliferation in cancer cells .
  • Monoacylglycerol Lipase (MAGL) Inhibition : Research indicates that derivatives of this compound may also inhibit MAGL, an enzyme involved in endocannabinoid metabolism, which suggests potential applications in pain management and neuroprotection .

Antitumor Activity

Recent studies have highlighted the antitumor properties of related compounds. For instance, analogs have shown significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity at low concentrations. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine and imidazolidine rings can enhance biological efficacy .

Study 1: In Vitro Anticancer Activity

A study investigated the effects of this compound on H-Ras transformed Rat-1 cells. The results indicated that at a concentration of 1.25 µM, the compound produced an 85% phenotypic reversion of transformed cells, demonstrating its potential as an anticancer agent.

Study 2: In Vivo Efficacy

In vivo studies using murine models have shown that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was primarily attributed to apoptosis induction and cell cycle arrest .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
Farnesyltransferase InhibitionPotent inhibition (IC50 = 24 nM)
Antitumor Activity85% reversion in vitro
MAGL InhibitionPotential analgesic effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.